molecular formula C10H7F3N2 B2593183 2-(Trifluoromethyl)quinolin-3-amine CAS No. 1464091-60-8

2-(Trifluoromethyl)quinolin-3-amine

Cat. No.: B2593183
CAS No.: 1464091-60-8
M. Wt: 212.175
InChI Key: OGKZZXVXLZCMQW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2. This compound is notable for its incorporation of a trifluoromethyl group, which enhances its biological activity and imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds under mild conditions and yields the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)quinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions employed .

Scientific Research Applications

2-(Trifluoromethyl)quinolin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group and the amine functionality contribute to its high reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(trifluoromethyl)quinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKZZXVXLZCMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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